molecular formula C26H30ClN2O+ B211478 N-Benzylcinchonidinium chloride CAS No. 69257-04-1

N-Benzylcinchonidinium chloride

Cat. No. B211478
CAS RN: 69257-04-1
M. Wt: 421 g/mol
InChI Key: FCHYSBWCOKEPNQ-IOPLZPHGSA-M
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Description

“N-Benzylcinchonidinium chloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It belongs to the class of cinchona family of alkaloids and is used as a catalyst in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions .


Synthesis Analysis

The synthesis of “N-Benzylcinchonidinium chloride” involves the reaction of cinchonidine and benzyl chloride under reflux in absolute acetone for 3 days . Another method involves the resolution of racemic 1,1’-bi-2-naphthol (BINOL) through molecular complexation with N-benzylcinchonidinium chloride .


Molecular Structure Analysis

The molecular formula of “N-Benzylcinchonidinium chloride” is C26H29ClN2O .


Chemical Reactions Analysis

“N-Benzylcinchonidinium chloride” is involved in various chemical reactions such as enantioselective alkylation of malonic diester with alkyl halides, hydrolysis of enol esters, asymmetric 6π electrocyclization for synthesis of functionalized indolines, asymmetric Michael addition, and alkylation of monosubstituted indolinones with alkylhalides .


Physical And Chemical Properties Analysis

“N-Benzylcinchonidinium chloride” is a white to light yellow to light orange powder or crystal that is soluble in methanol . It has a melting point of 210 °C (dec.) (lit.), a specific rotation of -188 º (c=0.4% in H2O), and a refractive index of -184 ° (C=1, H2O) .

Scientific Research Applications

Synthesis and Application in Catalysis

  • N-Benzylcinchonidinium chloride has been utilized in various synthesis processes. A method for its preparation was demonstrated, emphasizing the ease of operation, mild reaction conditions, and high yield and purity of the product (Ding Zhi-yua, 2015).
  • Its role in catalytic enantioselective phase-transfer alkylation of glycine anion equivalent was studied, showing that specific substituents on the benzyl group can dramatically increase the enantioselectivity in alkylation (Sang-Sup Jew et al., 2002).

Enantioselective Synthesis and Chiral Resolution

  • The compound has been effective in resolving chiral spirobiindane ligand, 1,1′-spirobiindane-7,7′-diol, by inclusion complexation, with the resolved complex studied via X-ray crystallography (Ju-Hua Zhang et al., 2002).
  • It is also used in the resolution of racemic 1,1′-bi-2-naphthol, showcasing an efficient and practical method to separate its enantiomers (Q. Hu et al., 1995).

Molecular Complexation and Crystallography

  • N-Benzylcinchonidinium chloride plays a role in molecular complexation, as seen in the resolution of racemic 1,1′-bi-2-naphthol (BINOL). X-Ray structural analysis revealed insights into molecular recognition in the solid state (Yang-Guang Wang et al., 2000).

Ligand Synthesis and Asymmetric Catalysis

  • The compound has been used in the synthesis of new tridentate ligands for asymmetric catalysis, contributing to the development of more efficient synthetic methods (Brian A. Sweetman et al., 2005).

Safety And Hazards

“N-Benzylcinchonidinium chloride” forms explosive mixtures with air on intense heating . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

properties

IUPAC Name

(R)-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1/t20-,21-,25-,26+,28?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHYSBWCOKEPNQ-IOPLZPHGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1C[N+]2(CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzylcinchonidinium chloride

CAS RN

69257-04-1
Record name (8α,9R)-1-benzyl-9-hydroxycinchonanium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
283
Citations
JH Zhang, J Liao, X Cui, KB Yu, J Zhu, JG Deng… - Tetrahedron …, 2002 - Elsevier
… The chiral spirobiindane ligand, 1,1′-spirobiindane-7,7′-diol has been resolved efficiently by inclusion complexation with commercially available N-benzylcinchonidinium chloride. …
Number of citations: 108 www.sciencedirect.com
S Itsuno, S Yamamoto, S Takata - Tetrahedron Letters, 2014 - Elsevier
Various kinds of 4-(bromomethyl)benzenesulfonamides were prepared as quaternization reagent of cinchonidine. Cinchonidinium salts obtained from the quaternization of cinchonidine …
Number of citations: 6 www.sciencedirect.com
Y Wang, J Sun, K Ding - Tetrahedron, 2000 - Elsevier
… It is found that the absolute configuration of BINOL included in the molecular crystals is R, which is the same as in the case of using N-benzylcinchonidinium chloride. This result is …
Number of citations: 77 www.sciencedirect.com
DE Janzen, MS Butler, EW Reinheimer - … Crystallographica Section E …, 2022 - scripts.iucr.org
… Other closely related N-benzylcinchonidinium chloride salts have been employed in co-crystal resolution of a chiral spirocyclic diol (GAJBOJ01; Zhang et al., 2006 [Zhang, W., Wu, S., …
Number of citations: 8 scripts.iucr.org
QS Hu, D Vitharana, L Pu - Tetrahedron: Asymmetry, 1995 - Elsevier
… and practical method to directly resolve racemic 1,1'-bi-2-naphthol, rac-1, into optically pure R and S-1 has been developed by modification of a N-benzylcinchonidinium chloride …
Number of citations: 174 www.sciencedirect.com
BA Sweetman, H Müller-Bunz, PJ Guiry - Tetrahedron letters, 2005 - Elsevier
… The first ligand could be resolved via molecular complexation with N-benzylcinchonidinium chloride, while the second was resolved by chromatographic separation of its epimeric …
Number of citations: 106 www.sciencedirect.com
D Cai, DL Hughes, TR Verhoeven, PJ Reider - Tetrahedron letters, 1995 - Elsevier
… complex with N-benzylcinchonidinium chloride and the … a reasonable solubility of N-benzylcinchonidinium chloride in that … of N-benzylcinchonidinium chloride. When carried out at O’, …
Number of citations: 216 www.sciencedirect.com
S Wu, W Zhang, Z Zhang, X Zhang - Organic Letters, 2004 - ACS Publications
… Resolution of the racemic diol was achieved by cocrystallization with N-benzylcinchonidinium chloride and N-benzylquininium chloride in acetonitrile. The corresponding spiro …
Number of citations: 93 pubs.acs.org
K Murtagh, BA Sweetman, PJ Guiry - Pure and applied chemistry, 2006 - degruyter.com
… Therefore, stirring racemic ligand 3a with 0.5 equiv of N-benzylcinchonidinium chloride 13 … in acetone in the presence of N-benzylcinchonidinium chloride. Racemic 4 was converted to …
Number of citations: 17 www.degruyter.com
LWY Wong, HHY Sung, J Sun… - … A-FOUNDATION AND …, 2017 - scripts.iucr.org
… [2] Thus the N-benzylcinchonidinium chloride or bromide salt could co-crystallize with SPINOL.[3] The use of enantiomeric neutral cocrystals for resolution was also well established, …
Number of citations: 3 scripts.iucr.org

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